1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride
Description
This compound is a tetrazole-based derivative featuring a 2-bromophenyl substituent at the 1-position of the tetrazole ring and a methanamine group at the 5-position, with a hydrochloride counterion. Tetrazoles are nitrogen-rich heterocycles valued in medicinal chemistry for their bioisosteric replacement of carboxylic acids and metabolic stability. The bromine atom at the ortho position of the phenyl ring may influence electronic properties, solubility, and target binding compared to other positional isomers or analogs .
Properties
Molecular Formula |
C8H9BrClN5 |
|---|---|
Molecular Weight |
290.55 g/mol |
IUPAC Name |
[1-(2-bromophenyl)tetrazol-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H8BrN5.ClH/c9-6-3-1-2-4-7(6)14-8(5-10)11-12-13-14;/h1-4H,5,10H2;1H |
InChI Key |
VQIRGFWFFPZUBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NN=N2)CN)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate hydrazine derivative with a nitrile compound under acidic conditions.
Methanamine Substitution: The final step involves the substitution of the tetrazole ring with a methanamine group, which can be carried out using a suitable amine source under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as nitro or hydroxyl compounds.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms, particularly those involving tetrazole derivatives.
Industrial Applications: The compound is investigated for its use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Notes:
- Positional isomers (2- vs. 4-bromophenyl) share identical molecular formulas but differ in electronic and steric profiles due to bromine placement.
Structural and Functional Insights
Positional Isomerism (2- vs. 4-Bromophenyl)
- This may impact binding to hydrophobic pockets in biological targets .
- Solubility : The 4-bromo isomer’s para-substitution may enhance symmetry and crystallinity, possibly reducing aqueous solubility relative to the ortho-substituted target compound.
Heterocycle Variation (Tetrazole vs. Imidazole)
- Bioisosteric Properties : Tetrazoles mimic carboxylates in hydrogen-bonding interactions but lack acidic protons, enhancing metabolic stability. Imidazoles, with two nitrogen atoms, offer distinct hydrogen-bonding capabilities and basicity (pKa ~7) .
- Molecular Weight : The imidazole analog (302.60 g/mol) is heavier than tetrazole derivatives, which could influence pharmacokinetics.
Substituent Bulk and Lipophilicity
- Naphthalen-1-yl Group : The bulky aromatic system in the naphthyl derivative (C₆H₆N₄O*) likely increases lipophilicity, though the reported molecular weight (150.14 g/mol) suggests a structural discrepancy .
Unsubstituted Tetrazole
The simple tetrazole (C₂H₅ClN₄) serves as a baseline for assessing substituent effects. Its lack of aromatic groups likely increases polarity, favoring aqueous solubility over cell permeability .
Research and Application Context
- Medicinal Chemistry : Tetrazole derivatives are explored as protease inhibitors, anticonvulsants, and HDAC inhibitors (e.g., a related compound in features a benzyl-tetrazole group in an HDAC inhibitor scaffold) .
- Synthetic Challenges : Bromine placement on phenyl rings requires regioselective synthesis, while imidazole analogs demand distinct cyclization strategies .
Biological Activity
1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride is a compound belonging to the tetrazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₉H₈BrN₅·HCl
- Molecular Weight : 284.55 g/mol
Pharmacological Properties
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that tetrazole derivatives exhibit a range of pharmacological effects including:
- Antitumor Activity : Studies have shown that tetrazole derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against different cancer cell lines .
- Antimicrobial Activity : Compounds containing the tetrazole ring have been evaluated for their antibacterial properties. Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria through mechanisms that may involve disruption of bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the phenyl ring and the tetrazole moiety significantly influence the biological activity of these compounds. Key findings include:
- Bromine Substitution : The presence of a bromine atom in the phenyl ring enhances the lipophilicity and potentially increases the bioavailability of the compound.
- Tetrazole Ring : The tetrazole moiety is crucial for biological activity; it is often involved in hydrogen bonding with target proteins, influencing binding affinity and selectivity .
Case Studies
Several studies have investigated the biological effects of tetrazole derivatives similar to this compound:
- Antitumor Efficacy :
- Antimicrobial Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
